molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate

Cat. No. B2387171
Key on ui cas rn: 30519-00-7
M. Wt: 212.26
InChI Key: ONYPOOPLTKMOLC-UHFFFAOYSA-N
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Patent
US08377967B2

Procedure details

Ethyl bromoacetate (21.5 mL, 194 mmol) and potassium carbonate (50.7 g, 367 mmol) were added to a DMF (450 mL) solution of 4-mercaptophenol (23.1 g, 183 mmol), and the mixture was stirred at room temperature overnight. The solvents were distilled off under a reduced pressure, water was added to the residue, and the product was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, and then dried over anhydrous sodium sulfate, and solvents were distilled off under a reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), to give 30.3 g (78%) of the captioned compound.
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-].[K+].[K+].[SH:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>CN(C=O)C>[OH:21][C:18]1[CH:19]=[CH:20][C:15]([S:14][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:16][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.5 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
50.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
23.1 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off under a reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, and solvents
DISTILLATION
Type
DISTILLATION
Details
were distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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